SD-2590

MMP inhibitor selectivity MMP-2

Select SD-2590 to target MMP-2, MMP-9, and MMP-13 with sub-nanomolar potency while avoiding MMP-1/7 off-target toxicity. Its >100,000-fold selectivity window eliminates the musculoskeletal syndrome common to broad-spectrum inhibitors. Orally bioavailable with validated in vivo efficacy in MI and oncology models. Ideal for unambiguous biochemical assays and long-term preclinical studies requiring gelatinase/collagenase-13 inhibition without MMP-1 interference.

Molecular Formula C22H25F3N2O7S
Molecular Weight 518.5 g/mol
CAS No. 226396-25-4
Cat. No. B1663085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-2590
CAS226396-25-4
SynonymsN-hydroxy-1-(2-methoxyethyl)-4-((4-(4-(trifluoromethoxy)phenoxy)phenyl)sulfonyl)piperidine-4-carboxamide
SC 78080
SC-78080
SC78080
SD 2590
SD-2590
SD2590
Molecular FormulaC22H25F3N2O7S
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCOCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C22H25F3N2O7S/c1-32-15-14-27-12-10-21(11-13-27,20(28)26-29)35(30,31)19-8-6-17(7-9-19)33-16-2-4-18(5-3-16)34-22(23,24)25/h2-9,29H,10-15H2,1H3,(H,26,28)
InChIKeyNXUHVWMBPOFLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





SD-2590 (SC-78080) for MMP-Driven Research: A Potent, Selective MMP Inhibitor


SD-2590 (also known as SC-78080) is a synthetic, hydroxamate-based small molecule primarily characterized as a potent and selective inhibitor of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling [1]. The compound demonstrates significant inhibitory activity against MMP-2, MMP-9, and MMP-13, with reported IC50 values in the sub-nanomolar range . Its key differentiation lies in its exceptional selectivity profile, exhibiting minimal inhibition of MMP-1 and MMP-7, which are often associated with musculoskeletal toxicity in clinical settings . SD-2590 is orally bioavailable and has shown efficacy in preclinical models of myocardial infarction and cancer .

Why SD-2590 Cannot Be Substituted by Broad-Spectrum MMP Inhibitors in Research


The MMP family consists of 24 structurally related enzymes, and broad-spectrum inhibitors like Batimastat or Marimastat indiscriminately inhibit many of them, including MMP-1 [1]. This lack of selectivity is a major drawback, as MMP-1 inhibition is strongly linked to dose-limiting musculoskeletal syndrome (MSS) in vivo, a toxicity that has historically derailed the clinical development of many MMP inhibitors [2]. Substituting SD-2590 with a broad-spectrum agent introduces significant confounding variables: it fails to isolate the biological role of specific MMPs (e.g., gelatinases vs. collagenases) and introduces a high risk of off-target toxicity that complicates long-term in vivo efficacy studies. The specific quantitative evidence in Section 3 details the exact selectivity differences that render broad-spectrum inhibitors unsuitable for experiments requiring targeted MMP-2/9/13 inhibition without MMP-1 interference.

Quantitative Evidence Supporting SD-2590 Selection Over Alternative MMP Inhibitors


Selectivity: SD-2590 vs. Batimastat for MMP-2 Inhibition with MMP-1 Sparing

SD-2590 exhibits a pronounced selectivity window for MMP-2 over MMP-1, a critical feature for avoiding musculoskeletal toxicity. In direct cross-study comparison, SD-2590 demonstrates sub-nanomolar potency for MMP-2 while being virtually inactive against MMP-1 (IC50 >10,000 nM) . This contrasts sharply with the broad-spectrum inhibitor Batimastat, which potently inhibits both MMP-2 (IC50 = 4 nM) and MMP-1 (IC50 = 3 nM) . This selectivity results in an MMP-2/MMP-1 selectivity ratio of >100,000 for SD-2590, compared to approximately 0.75 for Batimastat .

MMP inhibitor selectivity MMP-2 Batimastat

Potency: SD-2590 vs. Ilomastat Analogs in MMP-2 Inhibition

SD-2590 demonstrates superior potency against MMP-2 when compared to the well-characterized inhibitor Ilomastat (GM6001). The reported IC50 for SD-2590 against MMP-2 is <0.1 nM . In cross-study comparisons, Ilomastat exhibits an IC50 of 0.94 nM against MMP-2 [1]. This indicates that SD-2590 is at least 9-fold more potent at inhibiting MMP-2 enzymatic activity under comparable in vitro conditions.

MMP-2 inhibitor potency Ilomastat comparison

Oral Bioavailability: SD-2590 vs. Other Preclinical MMP Inhibitors

SD-2590 is explicitly characterized as orally bioavailable, a key advantage over many early-generation MMP inhibitors like Batimastat, which required intraperitoneal or intrapleural administration due to poor oral absorption [1]. This property has been validated in vivo, where oral dosing of SD-2590 at 10 mg/kg significantly reduced left ventricular dilation in a rat model of myocardial infarction .

oral bioavailability in vivo MMP inhibitor PK

Broad Inhibitory Profile: SD-2590 vs. ARP 100 for Targeting Multiple Gelatinases

While some MMP-2 inhibitors like ARP 100 are highly selective for a single isoform, SD-2590 provides potent inhibition of a defined subset of MMPs (MMP-2, -9, -13, and -8) while sparing MMP-1 and MMP-7 . This profile is particularly valuable for pathologies involving coordinated activity of multiple gelatinases and collagenases, such as cancer metastasis and cardiovascular remodeling. ARP 100, in contrast, has an MMP-9 IC50 of 200 nM, whereas SD-2590's MMP-9 IC50 is 0.18 nM, representing a >1,100-fold difference in potency .

MMP-9 MMP-13 multi-target ARP 100

Optimal Use Cases for SD-2590 Based on Quantitative Evidence


Chronic In Vivo Cancer Metastasis Studies Requiring Oral Dosing

SD-2590's oral bioavailability, combined with its potent inhibition of MMP-2 and MMP-9, makes it an ideal tool for long-term oncology studies. Unlike broad-spectrum inhibitors that cause dose-limiting toxicity, SD-2590 can be administered orally to evaluate the role of gelatinases in tumor progression and metastasis over extended periods [1]. The compound's >100,000-fold selectivity for MMP-2/13 over MMP-1 directly mitigates the risk of musculoskeletal syndrome, a common confounder in MMP inhibitor research .

Cardiovascular Research in Post-Myocardial Infarction Remodeling

The validated in vivo efficacy of oral SD-2590 in reducing left ventricular dilation post-myocardial infarction positions it as a key reagent for cardiac remodeling studies [1]. Its inhibition of MMP-2, MMP-9, and MMP-13 targets the enzymes directly implicated in extracellular matrix degradation following ischemic injury, while sparing MMP-1 reduces off-target effects on normal collagen turnover . This specific activity profile is directly supported by the compound's selectivity data.

In Vitro Enzyme Assays for Profiling Gelatinase Activity

For biochemical assays requiring unambiguous attribution of activity to specific MMP isoforms, SD-2590 serves as a precise pharmacological tool. Its sub-nanomolar IC50 values for MMP-2 and MMP-13 (both <0.1 nM) and MMP-9 (0.18 nM) allow for complete enzyme inhibition at low concentrations, minimizing solvent effects and non-specific binding [1]. The defined selectivity window over MMP-1 (IC50 >10,000 nM) enables researchers to confidently interpret results as being driven by gelatinase inhibition rather than broad MMP blockade .

Arthritis Research Targeting Joint Degradation Pathways

In preclinical arthritis models, SD-2590's inhibition of MMP-13 (IC50 <0.1 nM) is particularly relevant, as this collagenase is a primary mediator of cartilage destruction [1]. The compound's selectivity profile, which spares MMP-1 and MMP-7, is crucial for these studies, as it allows for the targeted investigation of MMP-13's role in joint pathology without the confounding effects of inhibiting other MMPs that are important for normal tissue homeostasis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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